Cas no 2138355-88-9 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine)

1-(4-Methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine is a specialized organic compound featuring a pyrazole core substituted with a methanesulfonyl group at the 4-position and an amine-functionalized alkyl chain at the 1-position. The structural combination of a sulfonyl group and a tertiary amine moiety imparts unique physicochemical properties, making it suitable for applications in medicinal chemistry and pharmaceutical research. The compound’s rigid pyrazole scaffold enhances stability, while the dimethylpentylamine side chain may influence bioavailability and receptor interactions. Its methanesulfonyl group can contribute to improved solubility and metabolic resistance. This compound is of interest for further exploration in drug discovery, particularly in targeting enzyme inhibition or modulation of biological pathways.
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine structure
2138355-88-9 structure
Product Name:1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine
CAS No:2138355-88-9
MF:C11H21N3O2S
MW:259.368341207504
CID:5982381
PubChem ID:165481356
Update Time:2025-05-20

1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine
    • EN300-1115947
    • 2138355-88-9
    • Inchi: 1S/C11H21N3O2S/c1-5-11(2,3)10(12)8-14-7-9(6-13-14)17(4,15)16/h6-7,10H,5,8,12H2,1-4H3
    • InChI Key: MEKBMJBYVPINIY-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)CC(C(C)(C)CC)N)(=O)=O

Computed Properties

  • Exact Mass: 259.13544809g/mol
  • Monoisotopic Mass: 259.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 86.4Ų

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Additional information on 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine

Comprehensive Overview of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine (CAS No. 2138355-88-9)

The compound 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine (CAS No. 2138355-88-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a pyrazole ring with a methanesulfonyl group and a branched 3,3-dimethylpentan-2-amine moiety. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

In recent years, the scientific community has shown growing interest in sulfonyl-containing compounds due to their diverse biological activities. The presence of the methanesulfonyl group in this compound enhances its potential as a modulator of enzymatic activity, which is a hot topic in current targeted therapy research. Researchers are particularly intrigued by its potential role in kinase inhibition, a field that has seen exponential growth with the rise of precision medicine approaches.

The pyrazole core structure is another noteworthy feature of this molecule. Pyrazole derivatives have become increasingly important in medicinal chemistry, with many appearing in FDA-approved drugs. This has led to a surge in searches for "pyrazole-based pharmaceuticals" and "heterocyclic compound applications" across scientific databases. The specific substitution pattern at the 1- and 4-positions of the pyrazole ring in this compound may offer unique pharmacophore properties worth exploring.

From a synthetic chemistry perspective, the 3,3-dimethylpentan-2-amine portion introduces interesting steric considerations. This structural element is currently being investigated for its potential to improve drug bioavailability and metabolic stability - two critical factors in modern drug design that frequently appear in ADME optimization literature. The branched nature of this amine component may contribute to enhanced blood-brain barrier penetration, making it relevant to neurological research.

The physicochemical properties of CAS 2138355-88-9 are particularly noteworthy. Preliminary studies suggest it may possess optimal lipophilicity parameters for CNS-active compounds, a characteristic highly sought after in neuropharmaceutical development. This aligns with current trends in computational chemistry where researchers are actively searching for "predictive ADME models" to accelerate drug discovery pipelines.

In the context of structure-activity relationship (SAR) studies, this compound presents multiple points for structural modification. The methanesulfonyl group offers potential for hydrogen bonding interactions, while the pyrazole nitrogen atoms can participate in various molecular interactions. These features make it a valuable scaffold for fragment-based drug design, an approach that has gained tremendous popularity in recent years.

Current patent literature indicates growing interest in similar structural motifs for GPCR modulation and ion channel targeting. While specific applications of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine remain proprietary in many cases, the structural features suggest potential utility across multiple therapeutic areas. This has led to increased searches for "multi-target drug molecules" and "polypharmacology approaches" in professional circles.

The synthesis of this compound involves sophisticated organic chemistry techniques that are currently trending in green chemistry discussions. Researchers are particularly interested in developing more sustainable routes to such complex molecules, with searches for "atom-economical synthesis" and "catalytic amination" methods seeing significant growth.

From a medicinal chemistry perspective, the balanced molecular weight and complexity of this compound make it an attractive candidate for lead optimization programs. Its structural features align well with current druglikeness criteria, including Lipinski's rule of five, which remains a frequently searched topic among pharmaceutical researchers.

In analytical chemistry applications, the unique mass fragmentation pattern of this compound makes it identifiable through advanced LC-MS techniques. This has practical implications for metabolite identification studies, another area experiencing growing research interest as evidenced by increasing searches for "high-resolution mass spectrometry" applications.

The crystalline properties of 2138355-88-9 are also worth noting, as they may influence formulation development. Current pharmaceutical technology trends emphasize the importance of polymorph screening in early-stage development, making this aspect particularly relevant to industrial researchers.

As the field of cheminformatics continues to expand, compounds like 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylpentan-2-amine serve as valuable case studies for molecular descriptor development. The increasing number of searches for "QSAR modeling" and "machine learning in drug discovery" underscores the importance of such structurally diverse molecules in computational approaches.

Looking forward, the scientific community anticipates further exploration of this compound's potential in various biochemical assays. Its unique combination of structural elements positions it as a potentially valuable tool for understanding complex protein-ligand interactions, a fundamental aspect of modern structural biology research.

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